molecular formula C15H20F3N3O B3017860 N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide CAS No. 1797816-09-1

N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide

Cat. No.: B3017860
CAS No.: 1797816-09-1
M. Wt: 315.34
InChI Key: QVCBAIKOJRPHHH-UHFFFAOYSA-N
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Description

This compound features a 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole core linked via an ethyl spacer to a cyclobutanecarboxamide group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclobutane ring introduces conformational constraints that may influence target binding. Its synthesis typically involves coupling 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid with cyclobutanecarboxamide precursors under carbodiimide-mediated conditions .

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c16-15(17,18)13-11-6-1-2-7-12(11)21(20-13)9-8-19-14(22)10-4-3-5-10/h10H,1-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCBAIKOJRPHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3CCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide typically involves multiple steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide can undergo various chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins or enzymes. The indazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in Trypanosoma brucei Inhibitor Series

Compound 26 (N-(4-Chlorobenzyl)-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide)

  • Structure : Shares the indazole core but replaces cyclobutanecarboxamide with a 4-chlorobenzylacetamide group.
  • Activity: Exhibits inhibitory activity against Trypanosoma brucei trypanothione synthetase (IC₅₀ = 1.2 µM), attributed to hydrophobic interactions between the chlorobenzyl group and the enzyme’s active site .
  • Key Difference : The bulkier benzyl group may reduce solubility compared to the cyclobutanecarboxamide derivative.

Compound 35 (N,N-Diethyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide)

  • Structure : Features a diethylamide substituent instead of cyclobutanecarboxamide.
  • Activity : Moderate inhibition (IC₅₀ = 5.8 µM), suggesting that smaller alkyl groups are less optimal for target engagement .
  • Key Difference : The lack of a rigid cyclic structure in the amide moiety may decrease binding affinity.

Sulfonamide and Heterocyclic Derivatives

BG16223 (N-{2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}thiophene-2-sulfonamide)

  • Structure : Replaces cyclobutanecarboxamide with a thiophene-sulfonamide group.
  • Activity: Not explicitly reported, but sulfonamides generally exhibit improved aqueous solubility due to their acidic protons .
  • Key Difference : The sulfonamide group may enhance pharmacokinetic properties but could reduce blood-brain barrier penetration compared to carboxamides.

N-[2-(Dimethylamino)ethyl]-2-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

  • Structure: Incorporates a benzothiophene-carboxamide scaffold and a dimethylaminoethyl group.
  • Activity: The extended aromatic system may enhance π-π stacking with target proteins, while the dimethylaminoethyl group improves solubility .
  • Key Difference : Increased molecular weight (MW = 515.5 g/mol) compared to the cyclobutanecarboxamide derivative (MW ≈ 369 g/mol) could affect bioavailability.

Agrochemical and Anticancer Analogues

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structure : Benzamide scaffold with a trifluoromethyl group and isopropoxy substituent.
  • Key Difference : The absence of the indazole core limits its applicability in antiparasitic contexts.

N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide

  • Structure : Combines a pyridinyl-thiazolethio moiety with a trifluoromethyl group.
  • Activity : Anticandidate for viral infections; the thioether linkage may confer redox activity .
  • Key Difference : Divergent therapeutic targets compared to indazole-based antiparasitics.

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Activity (IC₅₀ or Use)
Target Compound Tetrahydroindazole Cyclobutanecarboxamide ~369 Antiparasitic (under study)
Compound 26 Tetrahydroindazole 4-Chlorobenzylacetamide 406.8 1.2 µM (Trypanosoma brucei)
Compound 35 Tetrahydroindazole Diethylacetamide 345.3 5.8 µM (Trypanosoma brucei)
BG16223 Tetrahydroindazole Thiophene-sulfonamide 379.4 Not reported
Flutolanil Benzamide Trifluoromethyl/isopropoxy 323.3 Fungicide

Research Findings and Implications

  • Synthetic Accessibility : Carbodiimide-mediated coupling (used for compound 26 and the target compound) provides high yields (~80%) but may require optimization for sterically hindered amines .
  • Therapeutic Potential: The target compound’s unique profile positions it as a candidate for further optimization in antiparasitic drug development, particularly against trypanosomiasis.

Biological Activity

N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide is a compound of growing interest in pharmaceutical research due to its unique structural features and potential biological activities. The trifluoromethyl group and the indazole moiety contribute significantly to its chemical properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{13}H_{16}F_3N_3O
  • Molecular Weight : Approximately 303.28 g/mol

This compound features a cyclobutane ring and a trifluoromethyl group attached to an indazole structure, which influences its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including anticancer, antibacterial, and anti-inflammatory effects. The presence of the trifluoromethyl group is known to enhance biological activity through increased lipophilicity and the ability to form stronger interactions with biological targets.

Anticancer Activity

A study evaluated the anticancer potential of related indazole derivatives against multiple human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like Doxorubicin. For instance:

CompoundCell LineIC50 (µM)Reference
7PACA244.4
8A54922.4
9HCT11617.8

These findings suggest that this compound may possess similar anticancer properties.

Antibacterial Activity

The antibacterial efficacy of related compounds has also been documented. Compounds featuring trifluoromethyl groups have shown promising activity against various bacterial strains. For example:

CompoundBacterial StrainMIC (µg/mL)Reference
8E. coli4.88
9C. albicans5.00

These results indicate potential for this compound in treating bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds were assessed through their ability to inhibit cyclooxygenase (COX) enzymes. Compounds showed selective inhibition of COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Mechanistic Insights

Molecular docking studies have revealed that the trifluoromethyl group enhances binding affinity to target proteins involved in cancer progression and inflammation. These studies suggest that the compound may interact with key signaling pathways such as those involving EGFR and KRAS in cancer cells.

Case Studies

In a recent case study involving a series of indazole derivatives, researchers found that modifications at the indazole position significantly impacted biological activity. The study highlighted that compounds with electron-donating groups exhibited enhanced cytotoxicity against cancer cell lines due to improved interaction with target proteins.

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